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Introduction

AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of Ataxia-Telangiectasia
Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By
inhibiting ATM, AZD1390 sensitizes tumor cells to DNA-damaging agents like ionizing radiation
(IR), making it a promising candidate for the treatment of brain tumors such as glioblastoma
(GBM).[4][5][6] These application notes provide a comprehensive overview of the dosing and
administration of AZD1390 in various preclinical models, based on published studies.

Mechanism of Action

AZD1390 is an ATP-competitive kinase inhibitor with high selectivity for ATM.[2] In response to
DNA double-strand breaks (DSBs) induced by agents like IR, ATM is activated and
phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or
apoptosis.[3][5] AZD1390 blocks this ATM-dependent signaling, preventing the repair of DSBs
and leading to the accumulation of genomic instability, G2 cell cycle phase accumulation, and
ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[5][7]
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Caption: Mechanism of action of AZD1390 in radiosensitization.

Quantitative Data Summary

The following tables summarize key quantitative data for AZD1390 from preclinical studies.
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ble 1: In Vi | Selectivi

Parameter Value Cell Line/Assay Reference
IC50 (Cellular) 0.78 nM - [4][7]
>10,000-fold over
o other PIKK family )
Selectivity Kinase panel [51[7]

kinases (ATR, DNA-
PK, mTOR)

Table 2: Preclinical Pharmacokinetics (Brain Penetrance)

Kp,uu (Brain/Plasma

Species Unbound Fraction Ratio) Reference
Mouse 0.04 [2]

Rat 0.17 2]
Cynomolgus Monkey 0.33 [2][5]

Table 3: In Vivo Dosing in Preclinical Models
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Experimental Protocols
Protocol 1: In Vivo Oral Administration of AZD1390 in
Mouse Models

This protocol describes the preparation and oral administration of AZD1390 for
pharmacokinetic, pharmacodynamic, and efficacy studies in mice.

1. Materials:
e AZD1390 powder

e Vehicle solution: 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) with 0.1% w/v Tween 80
in sterile water[1]

 Sterile water

e Mortar and pestle or appropriate homogenization equipment

e Magnetic stirrer and stir bar

¢ Weighing scale

o Volume-calibrated oral gavage needles (20-22 gauge, ball-tipped)
e Syringes (1 mL)

2. Preparation of AZD1390 Suspension (for a 10 mg/kg dose):

o Calculate the required amount of AZD1390 and vehicle based on the number of animals and
the desired dosing volume (typically 10 mL/kg body weight).
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» Weigh the appropriate amount of AZD1390 powder.

e Prepare the vehicle by dissolving HPMC and Tween 80 in sterile water with gentle heating
and stirring until a clear solution is formed. Allow the solution to cool to room temperature.

o Levigate the AZD1390 powder with a small amount of the vehicle to form a smooth paste.

o Gradually add the remaining vehicle while continuously stirring or homogenizing to create a
uniform suspension.[1]

e Maintain continuous stirring of the suspension during the dosing procedure to ensure
homogeneity.

3. Administration Procedure:

o Weigh each mouse immediately before dosing to determine the precise volume to be
administered.

o Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to straighten the
esophagus.

o Measure the correct volume of the AZD1390 suspension into a 1 mL syringe fitted with an
oral gavage needle.

o Carefully insert the gavage needle into the esophagus via the side of the mouth, advancing it
gently towards the stomach.

o Slowly dispense the contents of the syringe.
o Withdraw the needle and return the mouse to its cage.

» Monitor the animal for any signs of distress post-administration.

Protocol 2: In Vivo Intravenous Administration of
AZD1390 in Mouse Models

This protocol is for studies requiring direct systemic administration of AZD1390.
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. Materials:
AZD1390 powder
Formulation solution: 30% (1:1 — ETOH: Cremophor EL) and 70% saline[1]
Sterile saline (0.9% NacCl)
Ethanol (ETOH)
Cremophor EL
Sterile, single-use syringes (e.g., insulin syringes)
Mouse restrainer
. Preparation of AZD1390 Solution (for a 5 mg/kg dose):
Prepare the 30% ETOH:Cremophor EL (1:1) solution.
Dissolve the calculated amount of AZD1390 powder in the ETOH:Cremophor EL mixture.
Add 70% sterile saline to the mixture to achieve the final desired concentration.[1]
Ensure the solution is clear and free of particulates before administration.
. Administration Procedure:
Place the mouse in a suitable restrainer to allow access to the tail.
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
Swab the tail with an alcohol wipe.
Draw the calculated volume of the AZD1390 solution into a sterile syringe.

Carefully insert the needle into one of the lateral tail veins.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9513858/
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9513858/
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

» Slowly inject the solution. Successful injection will be indicated by a lack of resistance and no
visible subcutaneous bleb formation.

o Withdraw the needle and apply gentle pressure to the injection site.

e Return the mouse to its cage and monitor for any adverse reactions.
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Caption: A typical workflow for a preclinical in vivo efficacy study.
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Safety and Tolerability

In preclinical studies of up to one-month in duration in rats and dogs, the primary target organs
for toxicity were identified as the male reproductive organs, lymphoreticular system, central
nervous system, skeletal muscle, lungs, and pancreas.[2] However, in mouse models
combining AZD1390 with radiation, no abnormal behavioral signs or significant body weight
changes were observed during prolonged studies.[5] When combined with focused radiation,
AZD1390 appears to spare healthy brain tissue.[10]

Conclusion

AZD1390 is a highly effective ATM inhibitor that consistently demonstrates radiosensitizing
properties in a variety of preclinical cancer models, particularly those involving the central
nervous system. The oral bioavailability and ability to penetrate the blood-brain barrier are key
features facilitating its preclinical and clinical development. The provided protocols and data
serve as a guide for researchers designing and executing studies with this compound.
Adherence to appropriate animal care and use guidelines is mandatory for all in vivo
experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.selleckchem.com/products/azd1390.html
https://www.researchgate.net/publication/325890471_The_brain-penetrant_clinical_ATM_inhibitor_AZD1390_radiosensitizes_and_improves_survival_of_preclinical_brain_tumor_models
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274214/
https://www.masseycancercenter.org/news/experimental-drug-combined-with-radiation-selectively-kills-brain-tumors-in-pre-clinical-studies/
https://www.masseycancercenter.org/news/experimental-drug-combined-with-radiation-selectively-kills-brain-tumors-in-pre-clinical-studies/
https://www.benchchem.com/product/b605744#dosing-and-administration-of-azd1390-in-preclinical-models
https://www.benchchem.com/product/b605744#dosing-and-administration-of-azd1390-in-preclinical-models
https://www.benchchem.com/product/b605744#dosing-and-administration-of-azd1390-in-preclinical-models
https://www.benchchem.com/product/b605744#dosing-and-administration-of-azd1390-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605744?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

